N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide
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Overview
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide is a complex organic compound with notable pharmacological and biochemical properties Its structure incorporates multiple functional groups, including a dimethoxy-substituted dihydroisoquinoline, a sulfonyl group, and a tolyloxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide typically involves a multi-step process:
Synthesis of the Dihydroisoquinoline Intermediate: : Starting with 6,7-dimethoxyisoquinoline, reduction conditions (e.g., hydrogenation or use of reducing agents like sodium borohydride) are employed to yield the corresponding dihydroisoquinoline derivative.
Sulfonylation: : The dihydroisoquinoline is then subjected to sulfonylation, introducing the sulfonyl group through the use of sulfonyl chloride and a base like triethylamine.
Coupling with Tolyl Acetate: : The final step involves the coupling of the sulfonyl-dihydroisoquinoline intermediate with m-tolyloxy acetamide under conditions such as those facilitated by a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the process is scaled up with optimizations in reaction conditions, such as improved solvent systems for better yields and enhanced purification steps like crystallization or chromatography. Automation and continuous flow processes may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound's aromatic and aliphatic components can undergo oxidation reactions using agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: : Reduction reactions can be performed on the sulfonyl and isoquinoline groups using agents such as lithium aluminum hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions may occur at the aromatic rings and acetamide functionalities.
Common Reagents and Conditions
Oxidation: : PCC, KMnO4, Na2Cr2O7
Reduction: : LiAlH4, NaBH4
Substitution: : Halogens, organometallics, and other electrophiles/nucleophiles
Major Products
Oxidation: : Depending on the site of oxidation, products may include ketones, carboxylic acids, or quinones.
Reduction: : Amine derivatives and alcohols can be formed.
Substitution: : Various substituted isoquinolines and acetamides with differing functionalities.
Scientific Research Applications
Chemistry: : Serving as an intermediate in organic synthesis and a ligand in coordination chemistry.
Biology: : Studied for its activity in enzyme inhibition and potential as a biochemical probe.
Medicine: : Research into its pharmacological effects as a potential therapeutic agent, particularly in neurological disorders.
Industry: : Applications in the development of new materials and catalysts.
Mechanism of Action
Molecular Targets and Pathways
The compound’s biological activity is attributed to its interaction with specific molecular targets such as enzymes and receptors. Its mechanism may involve:
Binding to enzyme active sites: , thereby inhibiting catalytic activity.
Interacting with receptor sites: on cellular membranes, modulating signal transduction pathways.
Disruption of protein-protein interactions: , influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: : Shares a similar isoquinoline core but lacks the sulfonyl and acetamide groups.
N-(2-(Isoquinolin-2-ylsulfonyl)ethyl)-2-(methoxy)acetamide: : Differing by the methoxy group instead of the dimethoxy substitution.
Tolyloxyacetamides: : Compounds like N-(2-(ethylsulfonyl)ethyl)-2-(tolyloxy)acetamide, exhibiting structural similarities with subtle variations in their functional groups.
Uniqueness
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential for varied applications in scientific research and industrial processes.
Conclusion
This compound is a versatile compound with significant potential in multiple domains. From its elaborate synthetic pathways to its diverse chemical reactivity and broad range of applications, this compound exemplifies the ingenuity and complexity inherent in modern chemical science.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-16-5-4-6-19(11-16)30-15-22(25)23-8-10-31(26,27)24-9-7-17-12-20(28-2)21(29-3)13-18(17)14-24/h4-6,11-13H,7-10,14-15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUHOPQYHGNSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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